molecular formula C29H26FN3O3 B300006 5-Benzyl-1-ethyl-1'-[(2-fluorophenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

5-Benzyl-1-ethyl-1'-[(2-fluorophenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

Cat. No. B300006
M. Wt: 483.5 g/mol
InChI Key: HFHGFUWYQQRYPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-1-ethyl-1'-[(2-fluorophenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione is a novel compound that has gained significant attention from the scientific community due to its unique structure and potential therapeutic applications. This spirocyclic compound is a derivative of the natural product, (+)-aspergillimide C, which has been shown to possess potent antifungal activity. The synthesis of this compound has been a challenging task due to its complex structure, but recent developments in synthetic methodologies have enabled the production of this compound in reasonable yields.

Mechanism of Action

The mechanism of action of 5-Benzyl-1-ethyl-1'-[(2-fluorophenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione is not fully understood. However, it has been proposed that this compound exerts its antifungal activity by inhibiting the biosynthesis of ergosterol, which is an essential component of the fungal cell membrane. Furthermore, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
5-Benzyl-1-ethyl-1'-[(2-fluorophenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of various fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Additionally, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, this compound has been shown to possess neuroprotective and anti-inflammatory properties, which makes it a potential candidate for the treatment of neurological disorders and inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Benzyl-1-ethyl-1'-[(2-fluorophenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione in lab experiments include its potent antifungal and anticancer activity, as well as its neuroprotective and anti-inflammatory properties. However, the limitations of using this compound in lab experiments include its complex structure, which makes its synthesis challenging, and its unknown mechanism of action, which makes it difficult to study.

Future Directions

There are several future directions for the research on 5-Benzyl-1-ethyl-1'-[(2-fluorophenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione. One potential direction is the development of this compound as an antifungal drug. Another potential direction is the development of this compound as an anticancer drug. Furthermore, the neuroprotective and anti-inflammatory properties of this compound make it a potential candidate for the treatment of neurological disorders and inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of this compound, which will enable the development of more potent and selective derivatives.

Synthesis Methods

The synthesis of 5-Benzyl-1-ethyl-1'-[(2-fluorophenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione has been a challenging task due to its complex structure. However, recent advancements in synthetic methodologies have enabled the production of this compound in reasonable yields. The synthesis involves the condensation of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding enamine. This enamine then undergoes a Michael addition reaction with N-benzylindole-3-carboxaldehyde to form the spirocyclic intermediate. The intermediate is then oxidized to the final product using a mild oxidant.

Scientific Research Applications

5-Benzyl-1-ethyl-1'-[(2-fluorophenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione has shown promising results in various scientific research applications. It has been shown to possess potent antifungal activity, which makes it a potential candidate for the development of antifungal drugs. Additionally, this compound has been shown to possess anticancer activity, which makes it a potential candidate for the development of anticancer drugs. Furthermore, this compound has been shown to possess neuroprotective and anti-inflammatory properties, which makes it a potential candidate for the treatment of neurological disorders and inflammatory diseases.

properties

Product Name

5-Benzyl-1-ethyl-1'-[(2-fluorophenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

Molecular Formula

C29H26FN3O3

Molecular Weight

483.5 g/mol

IUPAC Name

5-benzyl-1-ethyl-1//'-[(2-fluorophenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3//'-indole]-2//',4,6-trione

InChI

InChI=1S/C29H26FN3O3/c1-2-22-24-25(27(35)33(26(24)34)16-18-10-4-3-5-11-18)29(31-22)20-13-7-9-15-23(20)32(28(29)36)17-19-12-6-8-14-21(19)30/h3-15,22,24-25,31H,2,16-17H2,1H3

InChI Key

HFHGFUWYQQRYPV-UHFFFAOYSA-N

SMILES

CCC1C2C(C(=O)N(C2=O)CC3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6F

Canonical SMILES

CCC1C2C(C(=O)N(C2=O)CC3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.